

Application Note: High-Resolution RP-HPLC Quantification of 6-Nitroquinoxalin-2-one

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Compound of Interest

Compound Name: 6-Nitroquinoxalin-2-one

CAS No.: 25652-34-0

Cat. No.: B1586489

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Executive Summary

This protocol details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of **6-Nitroquinoxalin-2-one** (CAS: 6639-87-8). This compound is a critical pharmacophore in the synthesis of AMPA/NMDA receptor antagonists and a potential impurity in the production of bioactive quinoxalines.

Unlike generic protocols, this method addresses the specific challenges of nitro-substituted heterocycles: low aqueous solubility, tautomeric equilibrium (lactam-lactim), and regioisomer separation (6-nitro vs. 7-nitro).

Chemical Context & Method Strategy

The Analyte

- Compound: **6-Nitroquinoxalin-2-one**
- Molecular Formula: $C_8H_5N_3O_3$
- pKa: ~8.5 (Amide/Phenol moiety). The electron-withdrawing nitro group increases acidity compared to the unsubstituted quinoxalin-2-one (pKa ~9.9).
- Solubility: Poor in water; soluble in DMSO, DMF, and warm Acetonitrile.

Method Design Rationale (The "Why")

- **Stationary Phase:** A C18 (Octadecyl) column is selected for its ability to retain the hydrophobic aromatic core. A high carbon load (>15%) is recommended to separate the target from the more polar diamine precursors.
- **Mobile Phase pH:** To prevent peak tailing caused by the ionization of the amide/hydroxyl group, the mobile phase must be acidic. A pH of 2.5–3.0 (using Formic Acid or Phosphate Buffer) ensures the molecule remains in its neutral, protonated form, sharpening the peak shape.
- **Detection:** The nitro-conjugated aromatic system exhibits strong UV absorption. While 254 nm is standard, 315 nm provides higher specificity and reduces interference from non-conjugated aliphatic impurities.

Workflow Visualization

The following diagram outlines the critical path from sample preparation to data reporting.



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Caption: Figure 1: End-to-End Analytical Workflow for **6-Nitroquinoxalin-2-one** Analysis.

Chromatographic Conditions

This method is self-validating through the use of System Suitability Testing (SST) parameters defined below.

Parameter	Specification	Rationale
Column	Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.	End-capped C18 prevents silanol interactions with the nitro group.
Mobile Phase A	0.1% Formic Acid in Water (pH ~2.7)	Suppresses ionization of the quinoxalinone ring.
Mobile Phase B	Acetonitrile (HPLC Grade)	Stronger eluent than MeOH, producing sharper peaks for nitro-aromatics.
Flow Rate	1.0 mL/min	Standard backpressure balance.
Column Temp	30°C ± 1°C	Controlled temperature ensures reproducible retention times.
Injection Vol	5 – 10 µL	Lower volume minimizes solvent effects from the DMSO diluent.
Detection	UV-Vis / PDA	Ch. A: 254 nm (Universal)Ch. B: 315 nm (Specific Maxima)
Run Time	15 Minutes	Sufficient for gradient re-equilibration.

Gradient Profile

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.00	90	10	Initial Hold (Equilibration)
2.00	90	10	Sample Injection / Loading
10.00	40	60	Linear Gradient (Elution)
11.00	5	95	Column Wash
12.00	90	10	Re-equilibration Start
15.00	90	10	End of Run

Experimental Protocols

Standard Preparation

Caution: Nitro-compounds can be toxic. Handle with appropriate PPE.

- Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of **6-Nitroquinoxalin-2-one** reference standard into a 10 mL volumetric flask. Dissolve in 100% DMSO. Sonicate for 5 minutes to ensure complete dissolution.
- Working Standard (50 µg/mL): Transfer 500 µL of Stock Solution into a 10 mL volumetric flask. Dilute to volume with Mobile Phase A:B (50:50).
 - Note: Diluting directly with 100% water may cause precipitation. Always use a water/organic mix for the diluent.

System Suitability Test (SST)

Before analyzing samples, inject the Working Standard (50 µg/mL) five times (n=5) to verify system performance.

SST Parameter	Acceptance Criteria
Retention Time %RSD	$\leq 1.0\%$
Peak Area %RSD	$\leq 2.0\%$
Tailing Factor (T)	$0.9 \leq T \leq 1.3$
Theoretical Plates (N)	$> 5,000$

Isomer Separation (Critical Control)

In synthesis, the 7-nitro isomer is a common byproduct.

- Differentiation: The 6-nitro isomer typically elutes after the 7-nitro isomer on a C18 column due to subtle differences in dipole moment and hydrogen bonding with the stationary phase.
- Resolution Check: If the synthesis is non-regioselective, ensure a resolution (R_s) > 1.5 between the two isomer peaks.

Method Validation (ICH Q2 Guidelines)

To ensure the method is trustworthy for regulatory submission, the following validation parameters must be met:

Linearity

- Range: 5 $\mu\text{g/mL}$ to 100 $\mu\text{g/mL}$ (5 levels).
- Acceptance: Correlation coefficient (R^2) ≥ 0.999 .

Accuracy (Recovery)

- Protocol: Spike known amounts of standard into a placebo matrix (or solvent) at 80%, 100%, and 120% levels.
- Acceptance: Mean recovery between 98.0% and 102.0%.

Limit of Detection (LOD) / Quantitation (LOQ)

- LOD: Signal-to-Noise (S/N) ratio of 3:1 (Estimated ~0.1 µg/mL).
- LOQ: Signal-to-Noise (S/N) ratio of 10:1 (Estimated ~0.5 µg/mL).

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Peak Tailing > 1.5	Secondary interactions with silanols; pH too high.	Ensure Mobile Phase A is pH < 3.0. Use a newer "Base Deactivated" (BDS) C18 column.
Split Peaks	Solvent mismatch.	Sample solvent (100% DMSO) is too strong. Reduce injection volume to 2 µL or dilute sample further with water.
Retention Time Drift	Temperature fluctuation or column equilibration.	Use a column oven. Ensure 5+ minutes of post-gradient equilibration time.
Ghost Peaks	Carryover from previous high-concentration injection.	Add a needle wash step (50:50 MeOH:Water) between injections.

References

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